molecular formula C23H18F2N6O5 B13046637 (2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate

(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate

Cat. No.: B13046637
M. Wt: 496.4 g/mol
InChI Key: ANUPYHQOONEMMX-ZDPZECHZSA-N
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Description

The compound (2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a triazolopyrimidine moiety, a difluorotetrahydrofuran ring, and benzoate esters, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of the Difluorotetrahydrofuran Ring: This can be achieved through a series of fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Esterification: The final step involves the esterification of the hydroxyl groups with benzoyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzoate esters.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the difluorotetrahydrofuran ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the specific substitution but can include reagents like sodium hydride (NaH) or halogenating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s triazolopyrimidine moiety is of interest due to its potential interactions with nucleic acids and proteins. This makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine

Medically, the compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with biological targets involved in diseases like cancer or viral infections.

Industry

In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate exerts its effects likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyrimidine moiety can mimic nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. The difluorotetrahydrofuran ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((methoxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate
  • (2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((ethoxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate

Uniqueness

The primary uniqueness of (2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate lies in its combination of a triazolopyrimidine moiety with a difluorotetrahydrofuran ring and benzoate esters. This combination provides a unique set of chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C23H18F2N6O5

Molecular Weight

496.4 g/mol

IUPAC Name

[(2R,3R,5R)-5-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H18F2N6O5/c24-23(25)17(36-21(33)14-9-5-2-6-10-14)15(11-34-20(32)13-7-3-1-4-8-13)35-22(23)31-19-16(29-30-31)18(26)27-12-28-19/h1-10,12,15,17,22H,11H2,(H2,26,27,28)/t15-,17-,22-/m1/s1

InChI Key

ANUPYHQOONEMMX-ZDPZECHZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C4=NC=NC(=C4N=N3)N)(F)F)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C4=NC=NC(=C4N=N3)N)(F)F)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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